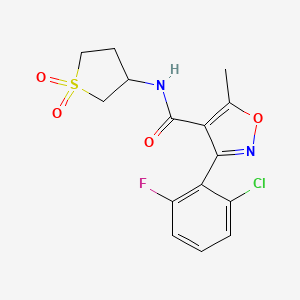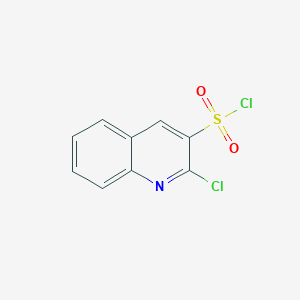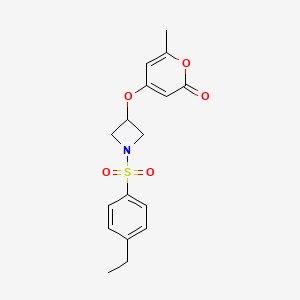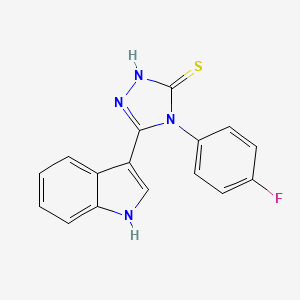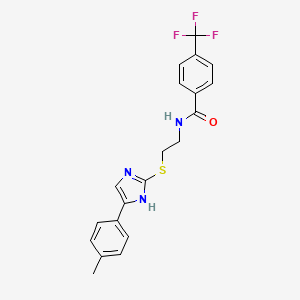
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds structurally related to N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)-4-(trifluoromethyl)benzamide, have been investigated for their potential in cardiac electrophysiology. These compounds have shown comparable potency to sematilide, a class III electrophysiological agent, indicating their potential for developing new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).
Antiulcer Agents
Research into imidazo[1,2-a]pyridines substituted at the 3-position, which share a core structural motif with this compound, has been conducted with the aim of finding new antiulcer agents. Although these compounds did not exhibit significant antisecretory activity, several demonstrated notable cytoprotective properties, suggesting their utility in managing ulcerative conditions (Starrett et al., 1989).
Antiallergy Agents
N-(4-substituted-thiazolyl)oxamic acid derivatives, which include structural analogs to this compound, have been synthesized and shown to possess potent antiallergy activity. These compounds were found to be significantly more potent than disodium cromoglycate in rat models, highlighting their potential as new antiallergy medications (Hargrave et al., 1983).
Blue Emitting Fluorophores
A study on novel blue emitting fluorophores based on N-2-aryl-1,2,3-triazoles, which are structurally related to the compound , has provided insights into their synthesis, photophysical properties, and potential applications in organic materials and fluorescent probes. These compounds have shown high thermal stability and promising emission properties (Padalkar et al., 2015).
Propiedades
IUPAC Name |
N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-13-2-4-14(5-3-13)17-12-25-19(26-17)28-11-10-24-18(27)15-6-8-16(9-7-15)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPUMDUXGBDOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2611121.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2611122.png)
![[2,3'-Bipyridin]-6-ylmethanol](/img/structure/B2611124.png)
![3-(6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2611125.png)

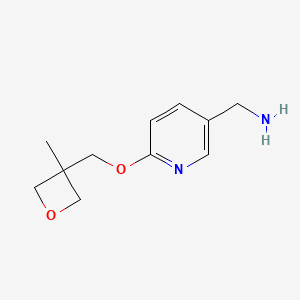
![(2R)-N-[4-(1H-Benzimidazol-2-yl)phenyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B2611131.png)
![N-(2-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611134.png)
